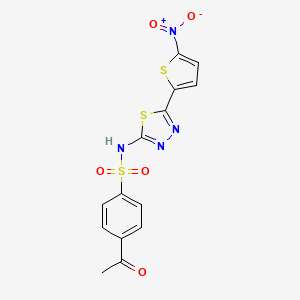
Mt KARI-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mt KARI-IN-5, also known as compound 6c, is a potent inhibitor of Mycobacterium tuberculosis ketol-acid reductoisomerase (Mtb KARI). This enzyme is crucial in the branched-chain amino acid biosynthesis pathway of Mycobacterium tuberculosis, making it an attractive target for anti-tuberculosis drug development. This compound has shown significant inhibitory activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 1.56 μM and low cytotoxicity (HEK IC50 > 64 μg/mL) .
Méthodes De Préparation
The synthesis of Mt KARI-IN-5 involves the development of (4-methoxyphenyl)carbamoyl (5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide analogues. The synthetic route includes the reaction of 4-methoxyphenyl isocyanate with 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-amine under specific conditions to yield the desired compound . Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification methods.
Analyse Des Réactions Chimiques
Mt KARI-IN-5 undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, nucleophiles for substitution reactions, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Mt KARI-IN-5 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of ketol-acid reductoisomerase in Mycobacterium tuberculosis.
Biology: It helps in understanding the role of branched-chain amino acid biosynthesis in bacterial growth and survival.
Medicine: this compound is a potential lead compound for developing new anti-tuberculosis drugs, especially against drug-resistant strains.
Industry: The compound’s low cytotoxicity makes it a candidate for further development in pharmaceutical industries .
Mécanisme D'action
Mt KARI-IN-5 exerts its effects by inhibiting the enzyme ketol-acid reductoisomerase (KARI) in Mycobacterium tuberculosis. This enzyme is involved in the biosynthesis of branched-chain amino acids, which are essential for bacterial growth. By binding to the active site of KARI, this compound prevents the enzyme from catalyzing the conversion of 2-acetolactate to 2,3-dihydroxy-3-alkylbutyrate, thereby disrupting the biosynthesis pathway and inhibiting bacterial growth .
Comparaison Avec Des Composés Similaires
Mt KARI-IN-5 is compared with other ketol-acid reductoisomerase inhibitors, such as compounds 14 and 16, which have inhibitory constant values of 3.71 μM and 3.06 μM, respectively . These compounds also show inhibitory activity against Mycobacterium tuberculosis but differ in their binding affinities and cytotoxicity profiles. This compound is unique due to its specific structure, which includes a 5-nitrothiophen-2-yl group and a 1,3,4-thiadiazol-2-yl moiety, contributing to its potent inhibitory activity and low cytotoxicity .
Propriétés
Formule moléculaire |
C14H10N4O5S3 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
4-acetyl-N-[5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C14H10N4O5S3/c1-8(19)9-2-4-10(5-3-9)26(22,23)17-14-16-15-13(25-14)11-6-7-12(24-11)18(20)21/h2-7H,1H3,(H,16,17) |
Clé InChI |
WFMFLZBQKIAQEH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C3=CC=C(S3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


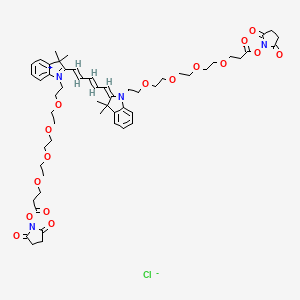
![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
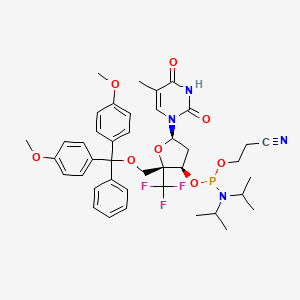
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
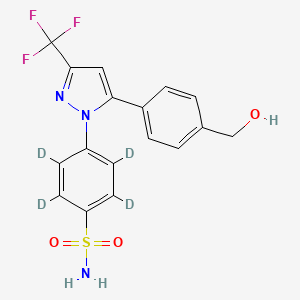


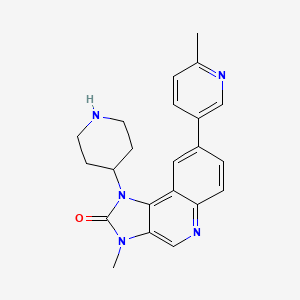
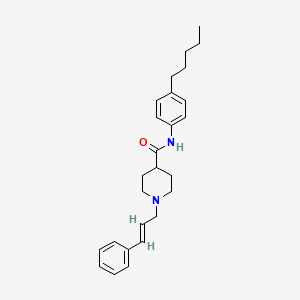
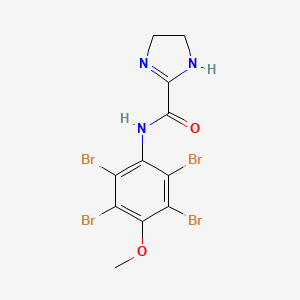

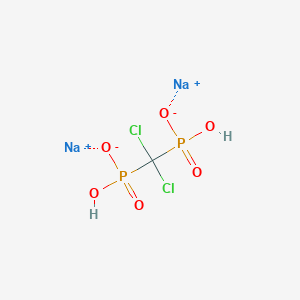
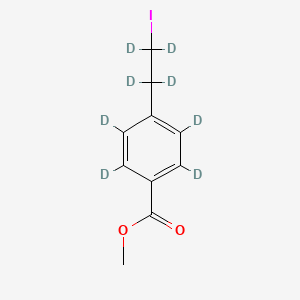
![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)
